molecular formula C11H8Cl2N4OS B2876653 5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-63-4

5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2876653
CAS No.: 898646-63-4
M. Wt: 315.17
InChI Key: CFCHFHPYXUVWIT-UHFFFAOYSA-N
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Description

5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring is formed through cyclization reactions.

    Chlorination: Introduction of chlorine atoms at specific positions on the pyrimidine and pyridine rings using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Methylthio Substitution: Introduction of the methylthio group using reagents like methylthiol or dimethyl sulfide.

    Amidation: Formation of the carboxamide group through reaction with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities, leading to the formation of amines or other reduced products.

    Substitution: The chlorine atoms on the pyrimidine and pyridine rings can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can yield a variety of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide: Similar compounds may include other pyrimidine derivatives with different substituents, such as

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-(5-chloropyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4OS/c1-19-11-15-5-7(13)9(17-11)10(18)16-8-3-2-6(12)4-14-8/h2-5H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCHFHPYXUVWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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